![molecular formula C17H26BNO4S B1457225 4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide CAS No. 1092563-25-1](/img/structure/B1457225.png)
4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also a common method .Chemical Reactions Analysis
As mentioned earlier, the synthesis of similar compounds often involves borylation and hydroboration reactions . The exact chemical reactions involving “4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide” are not known.Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on 4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide (TTDPMD) and related compounds primarily focuses on their synthesis and structural characterization. For instance, the synthesis and crystal structure analysis of boric acid ester intermediates with benzene rings, including TTDPMD, have been conducted using methods like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction (Huang et al., 2021). Another study performed Density Functional Theory (DFT) calculations for molecular structure analysis, which were consistent with the structures determined by single-crystal X-ray diffraction (Wu et al., 2021).
Catalysis and Chemical Synthesis
In the field of catalysis and chemical synthesis, TTDPMD and its derivatives have been studied for their potential use in various reactions. For example, the compound was utilized in Pd-catalyzed borylation of aryl bromides, indicating its role in facilitating such reactions (Takagi & Yamakawa, 2013). Another study explored its use in the synthesis of conjugated polymers, demonstrating its utility in creating materials with specific electronic properties (Zhu et al., 2007).
Biological and Medicinal Chemistry
In biological and medicinal chemistry, derivatives of TTDPMD have been explored as building blocks for potentially biologically active compounds. For instance, a study investigated the synthesis of novel bridged bicyclic thiomorpholines, which included TTDPMD as a key component, for use in medicinal chemistry (Walker & Rogier, 2013). These compounds could serve as precursors for the development of new drugs.
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds containing a dioxaborolane group are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Biochemical Pathways
The compound’s boron-containing structure suggests it may play a role in boron-neutron capture therapy (bnct), a type of cancer treatment .
Pharmacokinetics
The compound’s solubility in organic solvents suggests it may have good bioavailability .
Result of Action
Its potential use in suzuki-miyaura cross-coupling reactions suggests it may be useful in the synthesis of various organic compounds .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide. For instance, its stability may be affected by exposure to air .
Propriétés
IUPAC Name |
4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)15-7-5-14(6-8-15)13-19-9-11-24(20,21)12-10-19/h5-8H,9-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWLWAYUUJLSJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCS(=O)(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129663 | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092563-25-1 | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092563-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201129663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
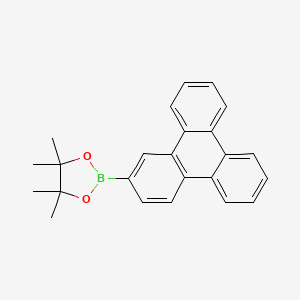
![2,2-Dimethyl-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1457145.png)
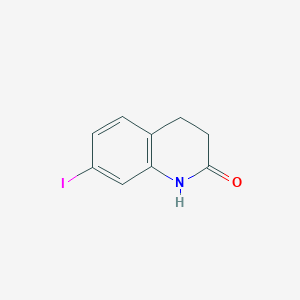
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
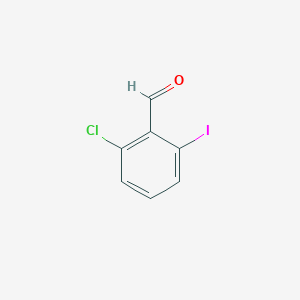
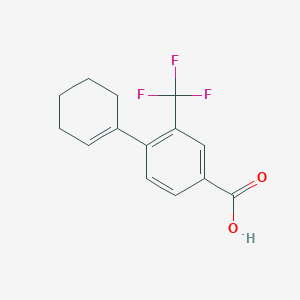

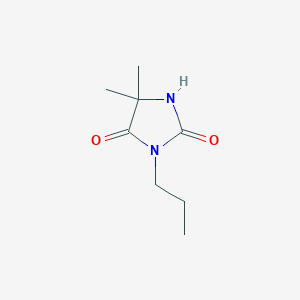
![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)



![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)
